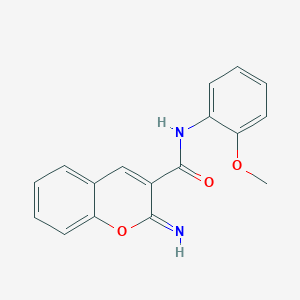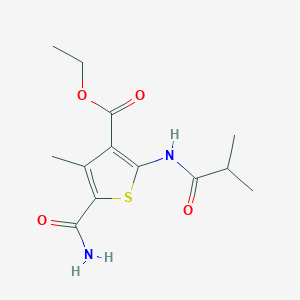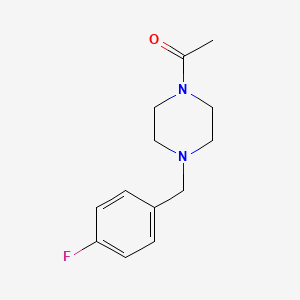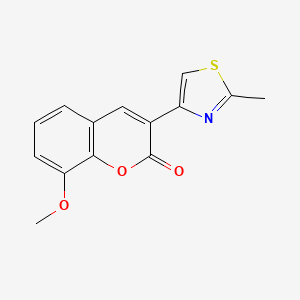
N-(2-ethylphenyl)-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include other identifiers like CAS number, EC number, and common or trade names .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-methyl-3-furamide is not well understood. However, it is believed that the compound acts by disrupting the olfactory system of insects. It is thought to interfere with the receptors that are responsible for detecting the presence of carbon dioxide, which is the primary attractant for mosquitoes.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in mammals. It has been shown to be non-irritating to the skin and eyes. Furthermore, it has been found to have no mutagenic or carcinogenic effects. However, studies have shown that the compound can cause irritation in some individuals.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-ethylphenyl)-2-methyl-3-furamide is its effectiveness as a mosquito repellent. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of the compound is its potential to cause irritation in some individuals. Furthermore, its mechanism of action is not well understood, which makes it difficult to develop new insecticides based on this compound.
Future Directions
There are several future directions for research on N-(2-ethylphenyl)-2-methyl-3-furamide. One potential direction is to further study the mechanism of action of the compound. This could lead to the development of new insecticides that are more effective and less toxic. Another potential direction is to study the compound's potential use as a drug delivery system. This could lead to the development of new drugs that are more effective and have fewer side effects. Finally, further research could be done to determine the long-term effects of exposure to this compound on human health.
Synthesis Methods
The synthesis of N-(2-ethylphenyl)-2-methyl-3-furamide can be achieved by using various methods. One of the most commonly used methods is the reaction of 2-ethylphenylamine with 2-methyl-3-furoic acid. The reaction is carried out in the presence of a coupling agent and a catalyst. The yield of the product obtained by this method is generally high.
Scientific Research Applications
N-(2-ethylphenyl)-2-methyl-3-furamide has been extensively studied for its mosquito repellent properties. It has been found to be highly effective in repelling mosquitoes and other insects. The compound has also been studied for its potential use in the development of new insecticides. Furthermore, it has been studied for its potential use as a drug delivery system due to its ability to penetrate the skin.
Safety and Hazards
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-11-6-4-5-7-13(11)15-14(16)12-8-9-17-10(12)2/h4-9H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTSSARUQNMEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5868404.png)



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5868431.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5868436.png)
![4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5868443.png)
![N-[3-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5868454.png)





